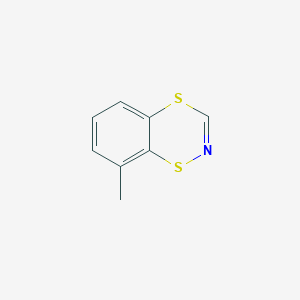

8-Methyl-1,4,2-benzodithiazine

Description

Structure

3D Structure

Properties

CAS No. |

82946-22-3 |

|---|---|

Molecular Formula |

C8H7NS2 |

Molecular Weight |

181.3 g/mol |

IUPAC Name |

8-methyl-1,4,2-benzodithiazine |

InChI |

InChI=1S/C8H7NS2/c1-6-3-2-4-7-8(6)11-9-5-10-7/h2-5H,1H3 |

InChI Key |

NTWSGPVQRKBCQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)SC=NS2 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Methyl 1,4,2 Benzodithiazine and Its Derivatives

Synthesis of Methyl-Substituted 1,4,2-Benzodithiazine Analogs (e.g., 8-Methyl-1,4,2-benzodithiazine)

The synthesis of methyl-substituted 1,4,2-benzodithiazines often involves the use of appropriately substituted starting materials. While a direct synthesis for this compound is not prominently detailed in the surveyed literature, methods for related methylated analogs, primarily the 1,1-dioxide derivatives, have been described.

One such example is the synthesis of 5,8-dimethyl-3-(trichloromethyl)-1,4,2-benzodithiazine-1,1-dioxide. arkat-usa.org This compound was prepared from 2,5-dimethylthiophenol and 2,2,2-trichloro-N-(chlorosulfonyl)acetimidoyl chloride. arkat-usa.org Another reported methylated analog is 3-(R,R1-phenyl)amino-6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazine. nih.gov The synthesis of 6-chloro-3-(2-hydroxyphenyl)-7-methyl-2,3-dihydro-1,4,2-benzodithiazine 1,1-dioxide has also been achieved. researchgate.net

The synthesis of N-methyl-N-(6-chloro-7-R¹-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazines has been accomplished through the reaction of the corresponding 3-methylthiobenzodithiazines with N-methylhydrazine. smolecule.com These compounds can then be further functionalized.

Below is a table summarizing the synthesis of some methyl-substituted 1,4,2-benzodithiazine analogs.

| Compound Name | Starting Materials | Reagents and Conditions | Yield | Reference |

| 5,8-Dimethyl-3-(trichloromethyl)-1,4,2-benzodithiazine-1,1-dioxide | 2,5-Dimethylthiophenol, 2,2,2-trichloro-N-(chlorosulfonyl)acetimidoyl chloride | Dichloroethane, r.t., 4 h; AlCl₃, reflux, 18 h | 78% | arkat-usa.org |

| N-[2-(4-methylphenylcarbamoyl)phenyl]-6-chloro-1,1-dioxo-3-methylthio-1,4,2-benzodithiazin-7-carboxamide | 2-Amino-N-p-tolylbenzamide | Not fully detailed | 85% | nih.gov |

| N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine | 3-Methylthio-6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazine | Methylhydrazine, dry acetonitrile, r.t. 8 h, reflux 10-16 h | 90-93% | smolecule.com |

Site-Specific Methylation Strategies

Direct methylation of a pre-formed 1,4,2-benzodithiazine ring to produce the 8-methyl derivative is a challenging endeavor due to the multiple reactive sites on the aromatic ring. However, modern organic synthesis offers potential pathways through C-H activation/methylation. rsc.org These advanced techniques could theoretically enable the selective installation of a methyl group at the C-8 position. rsc.org Such strategies often rely on transition-metal catalysts that are directed to a specific C-H bond by a functional group already present on the scaffold. Another potential approach involves electrophilic methylation, although this would likely suffer from poor regioselectivity, yielding a mixture of isomers. The development of site-specific methylation for complex heterocyclic systems often involves DNA methyltransferases in biological contexts, which can serve as an inspiration for designing highly selective chemical catalysts. nih.govrsc.org

Precursor Design for Methyl Group Incorporation

A more direct and controllable strategy for synthesizing this compound involves using a starting material that already contains a methyl group at the desired position. This approach ensures the unambiguous placement of the substituent.

A notable example is the synthesis of 5,8-Dimethyl-3-(trichloromethyl)-1,4,2-benzodithiazine-1,1-dioxide, which starts from 2,5-dimethylthiophenol. arkat-usa.org This precursor, which contains a methyl group at the position that will become C-8 of the final benzodithiazine ring, is reacted with N-chlorosulfonyltrichloroacetimidoyl chloride. The reaction proceeds through an initial nucleophilic substitution followed by an intramolecular Friedel-Crafts-type sulfonylation, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to close the dithiazine ring. arkat-usa.orgresearchgate.net This method highlights a robust pathway where the final substitution pattern is dictated by the choice of the initial thiophenol. arkat-usa.org

Similarly, the synthesis of other methylated benzodithiazines, such as 7-methyl derivatives, has been successfully achieved by starting with the appropriately substituted precursor, in this case, a methylated 2-mercaptobenzenesulfonamide. nih.gov The general principle involves designing a precursor where the methyl group is already in place, thereby avoiding issues with selectivity in later steps. d-nb.info

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target benzodithiazine derivatives. scielo.br Key parameters that are frequently adjusted include temperature, reaction time, solvent, and the choice and concentration of catalysts. scielo.brbeilstein-journals.org Machine learning models are increasingly being used to predict optimal conditions, thereby accelerating the development of efficient synthetic pathways. beilstein-journals.org The choice between conventional heating and microwave irradiation represents a significant consideration in this optimization process.

Conventional Heating Methodologies

Traditional synthesis of benzodithiazine derivatives often relies on conventional heating methods, such as refluxing the reaction mixture for extended periods. nih.govnih.gov For instance, the cyclization step to form the benzodithiazine ring or the subsequent derivatization often involves heating in solvents like toluene (B28343), dichloroethane, or ethanol (B145695) for several hours to ensure the reaction goes to completion. arkat-usa.orgresearchgate.netnih.gov

The synthesis of 6-chloro-7-{4-[(4-R¹-phenyl)imino]-4H-3,1-benzoxazin-2-yl}-3-methylthio-1,4,2-benzodithiazine 1,1-dioxides, for example, involves refluxing the starting materials in toluene for 30 hours. nih.gov Similarly, the intramolecular sulfonylation to form the 1,4,2-benzodithiazine ring from N-chlorosulfonylthioimidates is achieved by refluxing in dichloroethane for 18 hours in the presence of AlCl₃. arkat-usa.orgresearchgate.net While effective, these methods can be time-consuming and energy-intensive.

| Reaction | Solvent | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Cyclization to 3-(Trichloromethyl)-1,4,2-benzodithiazine-1,1-dioxide | Dichloroethane | Reflux with AlCl₃ | 18 h | 78% | arkat-usa.orgresearchgate.net |

| Cyclization to 6-Chloro-7-{4-[(phenyl)imino]-4H-3,1-benzoxazin-2-yl}-3-methylthio-1,4,2-benzodithiazine 1,1-dioxide | Toluene | Reflux | 30 h | ~80% | nih.gov |

| Amination of 3-methylthio-1,4,2-benzodithiazine | Ethanol | Reflux | 7.5-48 h | Variable | nih.gov |

| Synthesis of 2-substituted benzothiazoles | Pyridine | Stirring/Heating | 2-8 h | Variable | nih.gov |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating, offering significant advantages such as dramatically reduced reaction times, increased yields, and often cleaner reactions. ajchem-a.comresearchgate.net The direct and efficient heating of the reaction mixture via microwave irradiation can accelerate reaction rates by orders of magnitude. cem.com

Comparative studies consistently demonstrate the superiority of microwave protocols. For example, the synthesis of various heterocyclic compounds, including those with structures analogous to benzodithiazines, showed a 95% to 98% reduction in reaction time and a 3% to 113% increase in yields when switching from conventional heating to microwave irradiation. nih.govnih.gov In the synthesis of 1H-1,2,4-triazol-3-one derivatives, reactions that took hours under reflux were completed in minutes using a microwave reactor, with improved yields. ajol.info This efficiency makes microwave synthesis a highly attractive method for the rapid generation of libraries of benzodithiazine derivatives for screening purposes. nih.gov

| Compound Type | Conventional Method (Time) | Microwave Method (Time) | Conventional Yield | Microwave Yield | Reference |

|---|---|---|---|---|---|

| 2-Substituted Benzimidazoles | 5 h | 5 min | 80% | 91% | nih.gov |

| 2-Substituted Benzothiazoles | 3 h | 10 min | 78% | 85% | nih.gov |

| Substituted Pyrroles | 24 h | 30 min | 23% | 86% | mdpi.com |

| 1,2,4-Triazol-3-one Derivatives | 6 h | 20 min | 70% | 85% | ajol.info |

Derivatization Strategies for Benzodithiazine Scaffolds

The 1,4,2-benzodithiazine ring system serves as a versatile molecular scaffold, which is a core structure that can be systematically modified to create a diverse range of derivatives. nih.govspirochem.com Derivatization is a key strategy in medicinal chemistry to explore structure-activity relationships and to fine-tune the properties of a lead compound. mdpi.comnih.gov For the benzodithiazine scaffold, derivatization commonly targets the substituent at the 3-position, as well as various positions on the benzo portion of the molecule.

Introduction of Aromatic and Heteroaromatic Moieties (e.g., 3-aroyl, 3-amino, 7-azolyl substituents)

The functionalization of the benzodithiazine scaffold with aromatic and heteroaromatic groups can significantly alter its biological and physicochemical properties.

3-Amino Substituents: A common and effective strategy involves the nucleophilic substitution of a leaving group at the 3-position, such as a methylthio (-SCH₃) group. A wide variety of primary and secondary amines can be used to displace the methylthio group, leading to a diverse library of 3-amino-1,4,2-benzodithiazine derivatives. nih.gov This reaction is typically carried out by heating the 3-methylthio-benzodithiazine with the desired amine in a suitable solvent like ethanol. nih.gov

3-Aroyl Substituents: The introduction of aroyl groups at the 3-position has also been explored. The synthesis of 3-aroyl-2,3-dihydro-1,1-dioxo-1,4,2-benzodithiazines has been reported as part of the search for new anti-HIV-1 agents. researchgate.net

7-Azolyl Substituents: The benzene (B151609) ring of the scaffold can also be functionalized. For instance, various azolyl (e.g., thiazolyl, imidazolyl) moieties have been introduced at the 7-position of the 6-chloro-1,1-dioxo-1,4,2-benzodithiazine ring system. nih.gov These complex derivatives are often synthesized from precursors that already bear the 7-azolyl group before the final amination step at the 3-position. nih.govnih.gov

| Position | Substituent Type | Synthetic Method | Example Precursor | Reference |

|---|---|---|---|---|

| 3-position | Amino groups | Nucleophilic substitution of a 3-methylthio group | 6-Chloro-3-methylthio-1,1-dioxo-1,4,2-benzodithiazine | nih.gov |

| 3-position | Aroyl groups | Multi-step synthesis | Substituted 2-mercaptobenzenesulfonamides | researchgate.net |

| 7-position | Azolyl groups (e.g., thiazolyl, imidazolyl) | Built from a pre-functionalized benzene ring | 6-Chloro-7-heteroaryl-3-methylthio-1,1-dioxo-1,4,2-benzodithiazine | nih.gov |

| 7-position | Benzoxazinyl groups | Multi-step synthesis from a 7-carbonyl chloride precursor | 6-Chloro-3-methylthio-1,1-dioxo-1,4,2-benzodithiazin-7-carbonyl chloride | nih.gov |

Functionalization at Sulfur Atoms (e.g., 1,1-Dioxide Formation)

The functionalization of the sulfur atoms in the this compound scaffold, most notably through oxidation to form the corresponding 1,1-dioxide, is a critical transformation that significantly influences the chemical and biological properties of these compounds. This oxidation is often an integral part of the synthetic strategy, leading to a class of compounds known as 1,4,2-benzodithiazine-1,1-dioxides. These derivatives have garnered considerable attention in medicinal chemistry. nih.govacs.org

The formation of the 1,1-dioxide is typically achieved during the cyclization process itself, where the starting materials and reaction conditions are chosen to yield the oxidized sulfur heterocycle directly. One-pot synthetic methodologies are particularly common for creating substituted 1,4,2-benzodithiazine-1,1-dioxides. arkat-usa.orgjst.go.jp

A prevalent method involves the reaction of thiophenols with N-chlorosulfonyltrichloroacetimidoyl chloride. arkat-usa.orgresearchgate.net In this approach, the initial step is a nucleophilic substitution at the imine carbon by the sulfur atom of the thiophenol. This is followed by an intramolecular Friedel-Crafts-type sulfonylation of the aromatic ring, a reaction often catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), which results in the formation of the 1,4,2-benzodithiazine-1,1-dioxide ring system. arkat-usa.orgresearchgate.netarkat-usa.org For the synthesis of an 8-methyl derivative, 2-methylthiophenol would be the appropriate starting material.

Another established route involves the [2+2] cycloaddition reaction of chlorosulfonyl isocyanate (CSI) with dithiocarbamates. jst.go.jp The subsequent cyclization of the resulting intermediate under Friedel-Crafts conditions directly affords the 3-substituted-1,4,2-benzodithiazine-1,1-dioxides. jst.go.jp

The oxidation at the sulfur atom to form the sulfonyl group (SO₂) is a key feature of these molecules. This functionalization is crucial as the resulting 1,1-dioxides are cyclic N-sulfonylamides, a structural motif frequently associated with various biological activities. arkat-usa.orgnih.gov The synthesis of diversely substituted 3-amino-1,4,2-benzodithiazine 1,1-dioxides highlights the importance of this oxidized scaffold in the development of new chemical entities. acs.orgnih.gov

Detailed research findings on the synthesis of various substituted 1,4,2-benzodithiazine-1,1-dioxides, which serve as a template for the synthesis of the 8-methyl derivative, are presented in the following tables.

Table 1: One-Pot Synthesis of Substituted 3-(Trichloromethyl)-1,4,2-benzodithiazine-1,1-dioxides arkat-usa.orgresearchgate.net

| Starting Thiophenol | Substituents on Benzene Ring | Product | Yield (%) | Melting Point (°C) |

| 2,5-Dimethylthiophenol | 5,8-Dimethyl | 5,8-Dimethyl-3-(trichloromethyl)-1,4,2-benzodithiazine-1,1-dioxide | 78 | 183 |

| 2,4-Dimethylthiophenol | 5,7-Dimethyl | 5,7-Dimethyl-3-(trichloromethyl)-1,4,2-benzodithiazine-1,1-dioxide | 73 | 142 |

| 4-Chlorothiophenol | 7-Chloro | 7-Chloro-3-(trichloromethyl)-1,4,2-benzodithiazine-1,1-dioxide | 20 | Not Reported |

| 3-Chlorothiophenol | 6-Chloro or 8-Chloro | Mixture of Isomers | 25 | Not Reported |

| Thiophenol | Unsubstituted | 3-(Trichloromethyl)-1,4,2-benzodithiazine-1,1-dioxide | 79 | Not Reported |

This table illustrates a general and efficient one-pot method for synthesizing various methyl-substituted 1,4,2-benzodithiazine-1,1-dioxides from the corresponding thiophenols.

Table 2: Synthesis of Substituted 6-Chloro-1,4,2-benzodithiazine-1,1-dioxides nih.gov

| Starting Material | Reagents | Product | Yield (%) | Melting Point (°C) |

| 6-chloro-7-{4-[(4-methylphenyl)imino]-4H-3,1-benzoxazin-2-yl}-3-methylthio-1,4,2-benzodithiazine 1,1-dioxide | 3-(Aminomethyl)pyridine | 6-Chloro-1,1-dioxo-7-{4-[(4-methylphenyl)imino]-4H-3,1-benzoxazin-2-yl}-3-[(3-pyridylmethyl)amino]-1,4,2-benzodithiazine | 52 | 210-212 |

| N-[2-(phenylcarbamoyl)phenyl]-6-chloro-1,1-dioxo-3-methylthio-1,4,2-benzodithiazin-7-carboxamide | Thionyl chloride | 6-chloro-7-{4-[(phenyl)imino]-4H-3,1-benzoxazin-2-yl}-3-methylthio-1,4,2-benzodithiazine 1,1-dioxide | Not Reported | Not Reported |

This table provides examples of further functionalization of a pre-formed 1,4,2-benzodithiazine-1,1-dioxide core, demonstrating the stability of the 1,1-dioxide moiety during subsequent reactions.

In-depth Analysis of this compound: A Review of Available Spectroscopic Data

Following a comprehensive search of available scientific literature and spectral databases, it has been determined that detailed experimental data for the structural elucidation and conformational analysis of the specific chemical compound, this compound, is not publicly available at this time. The 1,4,2-benzodithiazine ring system appears to be a novel or exceptionally rare heterocyclic scaffold, and as such, its synthesis and characterization, including that of its 8-methyl derivative, have not been reported in the accessible literature.

Consequently, it is not possible to provide the specific, research-backed data requested for the following sections of the proposed article:

Structural Elucidation and Conformational Analysis3.1. Advanced Spectroscopic Characterization3.1.1. Nuclear Magnetic Resonance Nmr Spectroscopy3.1.1.1. 1h Nmr Data Analysis3.1.1.2. 13c Nmr Data Analysis3.1.1.3. Two Dimensional Nmr Techniques E.g., Cosy, Hsqc, Hmbc 3.1.2. Vibrational Spectroscopy Infrared Ir 3.1.3. Mass Spectrometry Ms and High Resolution Mass Spectrometry Hrms

Chiroptical Properties

This absence of information precludes the creation of a scientifically accurate and verifiable article on this specific compound at this time. Further research involving the synthesis and characterization of this compound would be required to generate the data needed to fulfill the requested analysis.

Reactivity and Reaction Mechanisms of 8 Methyl 1,4,2 Benzodithiazine Systems

Mechanistic Investigations of Synthetic Pathways

The synthesis of the 1,4,2-benzodithiazine core often involves the construction of the dithiazine ring onto a pre-existing benzene (B151609) ring. Mechanistic investigations into these synthetic pathways are crucial for understanding and optimizing the formation of these heterocyclic systems.

The formation of the 1,4,2-benzodithiazine ring is expected to proceed through several key intermediates. For instance, in syntheses involving the reaction of a substituted aminothiophenol with a sulfur-containing electrophile, a common pathway involves the initial formation of a disulfide or a thioether intermediate. This is followed by an intramolecular cyclization to form the dithiazine ring.

Another potential pathway involves the reaction of a substituted 2-aminothiophenol with a reagent that can provide the remaining C-S-N fragment of the ring. The reaction would likely proceed through an initial nucleophilic attack by the thiol group, followed by an intramolecular condensation involving the amino group to close the ring. The specific intermediates would depend on the nature of the second reactant. For example, the reaction with a molecule containing a reactive carbon-sulfur double bond could lead to a Michael-type adduct as an intermediate before cyclization.

Regioselectivity is a significant consideration in the synthesis of asymmetrically substituted benzodithiazines like the 8-methyl derivative. The position of the incoming substituents and the orientation of the ring closure are determined by the electronic and steric properties of the reactants and intermediates.

In the synthesis of 1,4-benzothiazines from 2-aminothiophenol and α-cyano α-alkoxy carbonyl epoxides, the reaction is reported to be regioselective. researchgate.net The high nucleophilicity of the sulfur atom compared to the nitrogen of the amine function dictates the initial attack on the epoxide ring, leading to a specific regioisomer. researchgate.net A similar regiochemical outcome would be anticipated in analogous syntheses of 8-methyl-1,4,2-benzodithiazine, where the initial bond formation would likely involve the more nucleophilic sulfur atom. The presence of the 8-methyl group, being ortho to one of the heteroatoms, could further influence the regioselectivity of both the ring formation and subsequent reactions on the benzene ring through steric hindrance and electronic effects.

Stereoselectivity becomes important when chiral centers are present in the molecule or are formed during the reaction. For reactions involving the formation of a dihydrobenzodithiazine ring, the creation of new stereocenters is possible. The facial selectivity of the cyclization step would be influenced by the conformation of the acyclic intermediate and any existing stereocenters in the starting materials. While specific studies on the stereoselectivity in this compound synthesis are not available, it is an area of potential investigation, particularly for the development of enantiomerically pure derivatives.

Transformations of the 1,4,2-Benzodithiazine Core

The 1,4,2-benzodithiazine ring system is susceptible to various transformations that can alter its structure, leading to new heterocyclic systems. These reactions are often driven by the inherent strain in the ring or the reactivity of the sulfur and nitrogen heteroatoms.

The 1,4,2-benzodithiazine core can undergo ring opening upon treatment with nucleophiles or under thermal conditions. The cleavage of the S-S or S-N bonds is a likely pathway for such reactions. For instance, the reaction with reducing agents could cleave the disulfide bond, leading to a dithiol intermediate that could be trapped or undergo recyclization to a different heterocyclic system.

In a related pyrrolo researchgate.netmdpi.combenzothiazine system, nucleophile-induced ring contraction proceeds through the cleavage of an S-C bond of the 1,4-thiazine moiety. acgpubs.orgbeilstein-journals.org This is followed by the in-situ formation of a new intermediate which then undergoes intramolecular cyclization to yield a pyrrolo researchgate.netnih.govbenzothiazole (B30560). acgpubs.orgbeilstein-journals.org A similar nucleophilic attack on the 1,4,2-benzodithiazine ring could lead to ring-opened intermediates that could subsequently recyclize to form other sulfur- and nitrogen-containing heterocycles.

Ring contraction of the 1,4,2-benzodithiazine ring could potentially occur through extrusion of a sulfur or nitrogen atom or a small fragment. For example, thermal or photochemical extrusion of a sulfur atom from the dithiazine ring could lead to the formation of a more stable five-membered benzothiazole derivative. The feasibility of such a reaction would depend on the stability of the resulting products and the reaction conditions.

Conversely, ring expansion reactions of related sulfur-nitrogen heterocycles are also known. While direct ring expansion of the 1,4,2-benzodithiazine core is not well-documented, it is conceivable that reactions involving the incorporation of an additional atom into the ring could be developed. For instance, reaction with a suitable one-carbon synthon could potentially lead to a seven-membered benzodithiazepine ring system. A known synthetic route to 1,4,2-benzodithiazines involves the ring expansion of 1,3-benzodithioles, highlighting the general principle of ring expansion in the synthesis of these heterocycles. researchgate.net

Table 1: Potential Ring Transformation Reactions of the 1,4,2-Benzodithiazine Core

| Transformation Type | Reagents/Conditions | Potential Products |

|---|---|---|

| Ring Opening | Nucleophiles (e.g., amines, thiols), Reducing agents | Dithiol intermediates, acyclic compounds |

| Recyclization | Acid/Base catalysis following ring opening | Isomeric benzodithiazines, benzothiazoles |

| Ring Contraction | Heat, Light | Benzothiazoles, other five-membered heterocycles |

Note: This table is based on the general reactivity of related heterocyclic systems and represents potential, rather than experimentally confirmed, reactions for this compound.

The presence of a methyl group at the 8-position of the 1,4,2-benzodithiazine ring is expected to influence its reactivity through both electronic and steric effects.

Electronic Effects: The methyl group is an electron-donating group, which increases the electron density of the benzene ring. This would activate the ring towards electrophilic aromatic substitution reactions. The directing effect of the methyl group would favor substitution at the positions ortho and para to it (positions 7 and 5, respectively). The increased electron density could also influence the stability of intermediates formed during reactions involving the heterocyclic ring.

Steric Effects: The steric bulk of the methyl group at the 8-position can hinder the approach of reagents to the adjacent nitrogen atom at position 1 and the sulfur atom at position 7a (the carbon atom shared by both rings). This could affect the rate and outcome of reactions that involve these atoms. For example, N-alkylation or N-oxidation reactions might be slower compared to the unsubstituted parent compound. Similarly, reactions involving the cleavage or formation of bonds at the adjacent atoms could be sterically hindered.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering a balance between accuracy and computational cost. nih.govijcce.ac.ir Methods like B3LYP are frequently used to model heterocyclic systems such as benzodithiazines. nih.govnih.gov These calculations are foundational for geometry optimization, electronic structure analysis, and predicting spectroscopic properties. nih.govrsc.org

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For derivatives of the 1,4,2-benzodithiazine scaffold, DFT calculations are used to find the equilibrium geometry, including key bond lengths, bond angles, and dihedral angles. nih.govmdpi.com

The stability of the optimized structure is confirmed by performing a vibrational frequency calculation; the absence of imaginary frequencies indicates that the structure is a true energy minimum. The energetic stability of 8-Methyl-1,4,2-benzodithiazine can be compared to other isomers or related compounds to assess its thermodynamic favorability.

Table 1: Representative Calculated Bond Parameters for a Benzodithiazine Scaffold (Note: This table is illustrative, based on general data for the benzodithiazine class, not specific to the 8-methyl derivative.)

| Parameter | Atom Pair/Group | Typical Calculated Value |

| Bond Length | C-S | 1.75 - 1.85 Å |

| Bond Length | S-N | 1.65 - 1.75 Å |

| Bond Length | C=N | 1.28 - 1.35 Å |

| Bond Angle | C-S-N | 95° - 105° |

| Bond Angle | S-N-C | 115° - 125° |

The electronic properties of a molecule are critical to understanding its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides key insights. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that indicates the kinetic stability of a molecule. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap implies that the molecule is more reactive and can be easily excited. nih.govarkat-usa.org For the 1,4,2-benzodithiazine class of compounds, DFT calculations are used to determine these orbital energies and predict sites susceptible to nucleophilic or electrophilic attack. mdpi.com The distribution of HOMO and LUMO orbitals across the molecular structure highlights the regions most involved in electron transfer during chemical reactions.

Table 2: Illustrative Frontier Orbital Energies for a Benzodithiazine Derivative (Note: These values are examples for illustrative purposes.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.0 eV |

Quantum chemical calculations can accurately predict various spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies serve as a powerful tool for structure verification when compared with experimental data. nih.govnih.gov

DFT methods can compute the magnetic shielding tensors to predict NMR chemical shifts, which often show good agreement with experimental values. nih.gov Similarly, the calculation of vibrational frequencies can predict the positions of key absorption bands in the IR spectrum, corresponding to specific functional groups and bond vibrations, such as C=N, C-S, and aromatic C-H stretches. nih.gov For the benzodithiazine family, these predictions have been instrumental in confirming the structures of newly synthesized compounds. mdpi.com

Computational chemistry is invaluable for exploring potential chemical reactions, elucidating mechanisms, and understanding synthetic limitations. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing transition states—the high-energy structures that connect reactants and intermediates.

The activation energy (the energy difference between the reactant and the transition state) determines the reaction rate. Theoretical calculations have been used to investigate the mechanisms of heterocyclization to form benzodithiazine rings and to analyze the stability of intermediates and transition states. For this compound, such analyses could predict its reactivity in various chemical transformations, such as electrophilic substitution on the benzene (B151609) ring or reactions involving the dithiazine moiety.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to study the behavior of molecules on a larger scale and over time, including conformational changes and intermolecular interactions.

Most molecules are not rigid and can exist in multiple shapes or conformations. Exploring the conformational landscape involves identifying the different stable conformers and the energy barriers for converting between them. Methods such as systematic or stochastic conformational searches are employed, often using less computationally intensive molecular mechanics force fields initially, followed by higher-level DFT optimization of the most stable conformers.

Intermolecular Interaction Studies

Computational studies are crucial for understanding how molecules like benzodithiazine derivatives interact with each other and with biological targets. While specific studies on this compound are absent, research on analogous structures provides insight into the likely intermolecular forces at play.

X-ray crystallography studies on various 1,4,2-benzodithiazine 1,1-dioxide derivatives reveal key bonding geometries. nih.gov For instance, analysis of related compounds shows a significant degree of double bond character in certain C-N bonds and strong conjugation in amidine fragments, which influences the planarity and electronic distribution of the molecule. nih.gov These electronic features are fundamental to forming intermolecular interactions such as π-π stacking, which is a common interaction observed in the crystal packing of aromatic and heterocyclic compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR is a computational modeling method used to find mathematical relationships between the chemical structure of a compound and its biological activity. nih.govnih.gov This methodology is frequently applied to series of benzodithiazine derivatives to guide the synthesis of new compounds with enhanced therapeutic properties, such as anticancer or anti-HIV activity. nih.govnih.gov

Selection and Calculation of Molecular Descriptors

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For series of benzodithiazine derivatives, a wide array of descriptors are typically calculated to capture electronic, steric, hydrophobic, and topological features.

Commonly used descriptors include:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as natural charges on specific atoms. nih.gov For instance, in a study of 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives, the natural charge on a specific carbon atom and the HOMO energy were found to be highly involved in their cytotoxic activity. nih.gov

Hydrophobicity Descriptors: LogP (the logarithm of the octanol-water partition coefficient) is a common descriptor used to quantify the lipophilicity of a molecule, which affects its ability to cross cell membranes. nih.gov

Steric/Shape Descriptors: These relate to the three-dimensional shape and size of the molecule. Examples include molecular weight (MW), molar refractivity, and shape indices like the Kappa Shape Indexes (KSI). nih.gov

Topological and 3D-MoRSE Descriptors: These descriptors encode information about the atomic connectivity and 3D arrangement of atoms. In a study on 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives, descriptors from the Radial Distribution Function (RDF) and 3D-Molecule Representation of Structures based on Electron diffraction (3D-MoRSE) classes were identified as important for predicting anticancer activity. nih.gov

These descriptors are typically calculated using specialized software after optimizing the 3D structure of the molecules with quantum mechanical methods. nih.govnih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Benzodithiazine Derivatives

| Descriptor Class | Specific Descriptor Example | Relevance to Chemical Behavior | Reference |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons. | nih.gov |

| Natural Atomic Charges | Indicates the electron distribution and potential for electrostatic interactions. | nih.gov | |

| Hydrophobicity | LogP | Measures the lipophilicity, affecting membrane permeability and solubility. | nih.gov |

| Steric/Shape | Molecular Weight (MW) | Basic measure of the molecule's size. | nih.gov |

| Kappa Shape Indexes (KSI) | Encodes information about the molecular shape. | nih.gov | |

| Topological | Radial Distribution Function (RDF) | Describes the probability distribution of interatomic distances. | nih.gov |

| 3D | 3D-MoRSE | Encodes 3D structural information based on electron diffraction concepts. | nih.gov |

Statistical Modeling for Structure-Property Relationships

Once descriptors are calculated, statistical methods are employed to build a mathematical model that correlates these descriptors (independent variables) with the observed biological activity (dependent variable), such as the IC₅₀ value (the concentration of a drug that inhibits a biological process by 50%). nih.gov

Multiple Linear Regression (MLR) is a commonly used technique. nih.govmdpi.com The goal of MLR is to develop a linear equation that best describes the relationship between the descriptors and the activity. The quality and predictive power of the resulting QSAR model are assessed using several statistical parameters:

Coefficient of determination (R²): This value indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1.0 suggests a better fit.

Standard Error of Estimation (SEE): This measures the absolute quality of the fit; lower values are better.

Cross-validation: Techniques like Leave-One-Out (LOO) cross-validation are used to assess the model's predictive ability and robustness, yielding a cross-validated R² (Q²). A high Q² value (typically > 0.5) indicates good predictive power. mdpi.com

For example, a QSAR study on N-acylbenzenesulfonamides derived from benzodithiazines resulted in models with R² values between 0.75 and 0.86 and Q² values from 0.68 to 0.75, indicating statistically significant and predictive models. mdpi.com

Prediction of Chemical Behavior Based on Structural Features

The ultimate goal of a QSAR model is to predict the activity of new, unsynthesized compounds and to provide insights into the structural features that are important for activity.

For instance, QSAR studies on benzodithiazine derivatives have revealed that:

The shape and electronic properties of substituents at various positions on the benzodithiazine ring are crucial for cytotoxicity. For one series of compounds, the presence of a chloro substituent on an attached phenyl ring and the shape of an amino group (e.g., unsaturation being beneficial) were found to be important for potency. nih.gov

For another series, increasing the number of rings in the molecule was correlated with a decrease in the IC₅₀ value (i.e., an increase in activity) against a colon cancer cell line. mdpi.com

Electronic properties like the natural charge on specific atoms and the HOMO energy were found to be highly involved in the cytotoxic activity against breast cancer cell lines. nih.gov

These models provide a rational basis for drug design. By understanding which structural features (represented by the descriptors in the QSAR equation) enhance or decrease activity, chemists can prioritize the synthesis of new derivatives with a higher probability of being active. For the hypothetical this compound, a QSAR model would help predict how the position and electronic nature of the methyl group, compared to other substituents, would influence its biological profile.

Coordination Chemistry of 8 Methyl 1,4,2 Benzodithiazine Derivatives

Ligand Design and Coordination Potential

The design of a ligand is critical as its electronic and steric properties dictate the stability, structure, and reactivity of the resulting metal complex. The 8-Methyl-1,4,2-benzodithiazine scaffold offers a rigid backbone with specific donor atoms and a substituent that can modulate its coordination properties.

Identification of Donor Atoms (Sulfur, Nitrogen)

The this compound molecule contains several heteroatoms, but not all are equally likely to participate in coordination. The primary donor atoms are the nitrogen and sulfur atoms within the heterocyclic ring system.

Nitrogen (N): The imine nitrogen atom (at position 4) is a key coordination site. Nitrogen donor ligands, such as imines and amines, are widely used in coordination chemistry due to their ability to form strong coordinate bonds with metal centers. iosrjournals.org The lone pair of electrons on the nitrogen is available for donation to a Lewis acidic metal center.

Sulfur (S): The thioether sulfur atom (at position 1) is another potential donor site. Sulfur donor ligands, including thioethers, are significant in coordination chemistry, in part because of the soft donor nature of sulfur, which allows for stable bonds with soft or borderline metal ions like copper(II). iosrjournals.orgmdpi.com The ability of thioether groups to coordinate to metals like copper has been well-documented in various ligand systems. acs.orgnih.gov

The combination of both nitrogen and sulfur donor atoms in a single molecule allows this compound to act as a bidentate or polydentate ligand, potentially forming stable chelate rings with a metal ion. iosrjournals.orgchemijournal.com The presence of these two different types of donor atoms (a borderline hard/soft nitrogen and a soft sulfur) provides versatility in coordinating with a range of metal ions.

Chelation and Bridging Modes

Ligands containing multiple donor atoms can coordinate to metal centers in several ways, most commonly through chelation or bridging.

Chelation Mode: In a chelating mode, the this compound ligand would bind to a single metal center using both its nitrogen and sulfur donor atoms. This forms a stable five- or six-membered ring structure, an arrangement known as a chelate ring. iosrjournals.orgmdpi.com The formation of such rings is entropically favored, leading to enhanced stability of the complex (the "chelate effect"). The geometry of the benzodithiazine backbone would pre-organize the donor atoms for effective chelation.

Bridging Mode: Alternatively, the ligand can act as a bridging ligand, connecting two or more metal centers. rsc.org For instance, the nitrogen atom could coordinate to one metal ion while the sulfur atom coordinates to another, leading to the formation of polynuclear complexes or coordination polymers. vscht.czacs.org This bridging can be facilitated by the rigid structure of the ligand, which orients the donor atoms in opposite directions, suitable for linking different metal ions. acs.org The specific coordination mode adopted (chelating vs. bridging) depends on factors such as the metal-to-ligand ratio, the nature of the metal ion, and the presence of other ancillary ligands in the coordination sphere. rsc.org

Influence of 8-Methyl Group on Ligand Properties

The presence of the methyl group at the 8-position of the benzodithiazine ring is not merely passive; it actively influences the ligand's properties through both electronic and steric effects.

Electronic Effects: A methyl group is generally considered to be electron-donating through an inductive effect. acs.org This effect increases the electron density on the aromatic ring and, consequently, on the heteroatom donors (nitrogen and sulfur). An increase in electron density on the donor atoms can enhance their basicity, making the ligand a stronger electron donor and potentially forming more stable metal complexes. acs.orgwiley.com

Steric Effects: The methyl group introduces steric bulk in proximity to the coordination sites. This steric hindrance can influence the geometry of the resulting metal complex, affecting how other ligands can arrange around the metal center. wiley.com Depending on its position relative to the donor atoms, the methyl group can either hinder or facilitate the coordination of specific metal ions or substrates, thereby tuning the reactivity of the complex. rsc.orgresearchgate.net For instance, steric pressure from the methyl group could favor a specific coordination geometry or prevent the formation of certain polynuclear structures. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound derivatives would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure, bonding, and electronic properties.

Transition Metal Complexes (e.g., Copper(II) complexes)

Derivatives of 1,4,2-benzodithiazine have been used to synthesize complexes with various transition metals, with a notable focus on copper(II). kemdikbud.go.iddntb.gov.ua Copper(II) is of particular interest due to its versatile coordination chemistry, accessible redox states, and relevance in biological and catalytic systems.

The synthesis of a copper(II) complex with an this compound derivative would likely proceed by mixing the ligand with a copper(II) salt, such as copper(II) perchlorate (B79767) or copper(II) chloride, in a solvent like ethanol (B145695) or acetonitrile. rsc.orgrsc.org The resulting complex could be isolated as a crystalline solid. Based on analogous N,S-donor ligands, the copper(II) center would likely adopt a square planar or distorted octahedral geometry, with the benzodithiazine ligand acting as a bidentate N,S-donor. researchgate.netrsc.org Other ligands, such as solvent molecules or counter-ions, could occupy the remaining coordination sites. mdpi.comrsc.org

| Example Metal | Typical Precursor | Potential Coordination Geometry | Reference Analogy |

| Copper(II) | Cu(ClO₄)₂·6H₂O, CuCl₂ | Square Pyramidal, Distorted Octahedral | mdpi.comrsc.orgmdpi.com |

| Zinc(II) | ZnSO₄·7H₂O | Tetrahedral, Octahedral | mdpi.com |

| Palladium(II) | PdCl₂ | Square Planar | arabjchem.org |

| Rhodium(III) | RhCl₃·3H₂O | Octahedral | bohrium.com |

Spectroscopic Characterization of Complexes (e.g., UV-Vis, IR, NMR)

Once synthesized, the metal complexes are analyzed to confirm their structure and understand the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal center. Upon complexation, the vibrational frequencies of bonds associated with the donor atoms are expected to shift. For instance, the stretching frequency of the C=N (imine) bond in the benzodithiazine ring would likely shift to a lower wavenumber (red-shift) upon coordination of the nitrogen atom to the metal. mdpi.comresearchgate.netnih.gov This shift is due to the donation of electron density from the nitrogen to the metal, which weakens the C=N bond. Similarly, changes in the C-S stretching vibrations could indicate the involvement of the sulfur atom in coordination. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of a transition metal complex provides information about its geometry and the electronic transitions occurring within it. For a copper(II) complex of this compound, the UV-Vis spectrum would be expected to show two main types of absorptions:

d-d transitions: These relatively weak absorptions, typically appearing in the visible region (e.g., >600 nm for Cu(II)), correspond to the excitation of an electron between d-orbitals of the metal ion. Their position and intensity are sensitive to the coordination geometry around the Cu(II) center. rsc.orgrsc.org

Ligand-to-Metal Charge Transfer (LMCT) bands: These are more intense absorptions that occur when an electron is excited from a ligand-based orbital to a metal-based orbital. For an N,S-donor ligand, distinct S→Cu(II) and N→Cu(II) LMCT bands would be expected, often in the near-UV or visible region (e.g., ~360 nm for S→Cu(II) LMCT). rsc.orgmdpi.com

| Spectroscopic Technique | Anticipated Observation for a Cu(II) Complex | Interpretation | Reference Analogy |

| IR Spectroscopy | Shift in ν(C=N) to lower frequency | Coordination of the imine nitrogen atom | mdpi.comresearchgate.net |

| Shift in ν(C-S) | Coordination of the thioether sulfur atom | nih.gov | |

| UV-Vis Spectroscopy | Broad, weak band at >600 nm | d-d transition, indicative of geometry | rsc.orgrsc.org |

| Intense band at ~350-400 nm | S→Cu(II) Ligand-to-Metal Charge Transfer (LMCT) | rsc.org | |

| Intense band at higher energy | N→Cu(II) Ligand-to-Metal Charge Transfer (LMCT) | rsc.org | |

| NMR Spectroscopy | Broadened signals (for paramagnetic Cu(II)) | Presence of unpaired electron | acs.org |

| Downfield shift of protons near N, S (for diamagnetic Zn(II) analogue) | Deshielding due to metal coordination | arabjchem.orgacs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is highly effective for structural elucidation in solution. However, many transition metal complexes, including most Cu(II) complexes, are paramagnetic, which leads to significant broadening of NMR signals, often rendering the technique less informative. To overcome this, NMR studies are frequently performed on analogous complexes made with diamagnetic metal ions, such as Zn(II), Pd(II), or Rh(III). arabjchem.orgbohrium.comacs.org In the ¹H NMR spectrum of a diamagnetic complex, protons on the ligand that are close to the metal coordination sites would exhibit a downfield shift upon complexation. arabjchem.org This is because the coordination to the electron-accepting metal center deshields these protons. Comparing the spectrum of the complex to that of the free ligand allows for the identification of the coordination sites. researchgate.net

X-ray Crystallography of Metal-Ligand Adducts

No crystallographic data, including bond lengths, bond angles, or coordination geometries for metal-ligand adducts of this compound, were found in the available literature.

Electronic and Magnetic Properties of Coordination Compounds

There is no available information regarding the electronic properties, such as UV-Vis spectroscopy and cyclic voltammetry, or the magnetic properties, such as magnetic susceptibility, for coordination compounds of this compound.

Reactivity of Coordinated this compound Ligands

No studies were identified that describe the reactivity of this compound once it is coordinated to a metal center, and therefore, no examples of its ligand-centered reactions can be provided.

Due to the lack of specific research on the target compound, the requested data tables and detailed research findings for the specified subsections cannot be generated.

Applications in Chemical Synthesis and Materials Science

Utility as Synthetic Intermediates

8-Methyl-1,4,2-benzodithiazine and its related structures serve as valuable precursors in organic synthesis. A notable synthetic route involves the reaction of 2,N-dilithio compounds derived from secondary benzenesulfonamides with elemental sulfur and subsequently with phenacyl bromide and its derivatives. This process yields N-substituted o-[(aroylmethyl)sulfanyl]benzenesulfonamides, which can then undergo intramolecular oxidative coupling to form 2,3-dihydro-1,4,2-benzodithiazine 1,1-dioxides. clockss.org

Another significant application is in the synthesis of more complex heterocyclic systems. For instance, 1,4,2-benzodithiazines can react with dimethyl acetylenedicarboxylate (B1228247) in boiling o-dichlorobenzene to produce 2,3-bis(methoxycarbonyl)-1,4-benzodithiins in good yields, with the elimination of hydrogen cyanide or a nitrile. researchgate.net This transformation highlights their role as building blocks for constructing other sulfur-containing heterocyclic scaffolds.

Furthermore, the 1,4,2-benzodithiazine ring can be a starting point for creating compounds with potential biological activity. For example, a series of 1-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)-4-arylsemicarbazides have been synthesized. nih.gov These intermediates can then undergo intramolecular ring closure to form 2-amino-8-chloro-5,5-dioxo arkat-usa.orgresearchgate.netrawdatalibrary.nettriazolo[2,3-b] arkat-usa.orgresearchgate.netrawdatalibrary.netbenzodithiazines, which have been investigated for their potential antitumor properties. nih.gov

Role in Heterocyclic Compound Synthesis

The 1,4,2-benzodithiazine scaffold is a key constituent in the synthesis of various heterocyclic compounds. A convenient one-pot synthesis method for 1,4,2-benzodithiazine-1,1-dioxides has been developed, which involves the reaction of thiophenols with N-chlorosulfonyl trichloroacetimidoyl chloride. arkat-usa.org This reaction proceeds via an initial nucleophilic substitution at the imine carbon atom by the thiol sulfur atom, followed by intramolecular sulfonylation of the benzene (B151609) ring. rawdatalibrary.netarkat-usa.org

These synthesized 1,4,2-benzodithiazine-1,1-dioxides can be further modified. For instance, they serve as starting materials for the synthesis of 2-amino-8-chloro-5,5-dioxo arkat-usa.orgresearchgate.netrawdatalibrary.nettriazolo[2,3-b] arkat-usa.orgresearchgate.netrawdatalibrary.netbenzodithiazine derivatives, which have shown potential anticancer activity. nih.gov The synthesis involves the reaction of 3-methylthio-1,4,2-benzodithiazine derivatives with various amines to introduce diversity at the 3-position of the benzodithiazine ring system. nih.govnih.gov This versatility makes the 1,4,2-benzodithiazine core a valuable platform for generating libraries of heterocyclic compounds for biological screening.

The table below showcases some of the heterocyclic systems synthesized from 1,4,2-benzodithiazine derivatives.

| Starting Material | Reagents and Conditions | Product | Reference |

| 1,4,2-Benzodithiazines | Dimethyl acetylenedicarboxylate, boiling o-dichlorobenzene | 2,3-Bis(methoxycarbonyl)-1,4-benzodithiins | researchgate.net |

| 1-(6-Chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)-4-arylsemicarbazides | Phosphorus oxychloride | 2-Amino-8-chloro-5,5-dioxo arkat-usa.orgresearchgate.netrawdatalibrary.nettriazolo[2,3-b] arkat-usa.orgresearchgate.netrawdatalibrary.netbenzodithiazines | nih.gov |

| Thiophenols | N-Chlorosulfonyl trichloroacetimidoyl chloride, dichloroethane, AlCl3 | 1,4,2-Benzodithiazine-1,1-dioxides | researchgate.netarkat-usa.org |

| 6-Chloro-7-heteroaryl-3-methylthio-1,1-dioxo-1,4,2-benzodithiazines | Amines | 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives | nih.gov |

Photoactive and Luminescent Properties

Derivatives of 1,4,2-benzodithiazine have shown potential as photoactive and luminescent materials. While specific data on this compound is limited, related heterocyclic systems containing the benzothiazole (B30560) core, a component of the benzodithiazine structure, are known for their intriguing photophysical properties. mdpi.comnih.gov

For instance, 2-phenylbenzothiazole (B1203474) derivatives are recognized as important chromophores. mdpi.com Some of these compounds exhibit Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE) processes, which are highly sought-after properties for applications in sensors, bioimaging, and light-emitting devices. mdpi.com The ESIPT phenomenon, in particular, can lead to a large Stokes shift, which is beneficial for fluorescent probes. nih.gov

Theoretical studies on benzothiazole-based fluorescent probes have shown that the introduction of different substituent groups can significantly influence their photophysical properties. nih.gov This suggests that the luminescent characteristics of 1,4,2-benzodithiazine derivatives could be fine-tuned by chemical modification. The combination of the benzodithiazine scaffold with other photoactive moieties, such as s-tetrazine and 4H-1,2,4-triazole rings, has been explored to create new luminescent materials with potential applications in various fields. mdpi.comnih.gov

The development of fluorescent compounds with auxin-like activity for agricultural applications has also been an area of research. nih.gov While not directly involving 1,4,2-benzodithiazines, this highlights the potential for designing photoactive plant growth regulators.

Plant Growth Regulatory Activity of 1,4,2-Benzodithiazine Derivatives

Certain derivatives of 1,4,2-benzodithiazine have demonstrated significant potential as plant growth regulators. arkat-usa.orgarkat-usa.org Studies have shown that these compounds can act as powerful stimulators of root growth in both monocotyledonous and dicotyledonous plants. arkat-usa.orgresearchgate.net

Research has indicated that some 1,4,2-benzodithiazine-1,1-dioxides are more effective at stimulating root growth than commercially available reference compounds, even at lower concentrations. arkat-usa.orgresearchgate.net For example, experiments on winter wheat ('Bezosta') and Barbarea arcuata have shown a notable increase in root development when treated with these compounds. arkat-usa.orgarkat-usa.org

The following table summarizes the observed plant growth regulatory effects of some 1,4,2-benzodithiazine derivatives.

| Plant Species | Compound Type | Observed Effect | Reference |

| Winter Wheat (Triticum aestivum L. cv. Blava) | 2-R substituted benzothiazole derivatives | Growth elongation of coleoptile segments | agriculturejournals.cz |

| Winter Wheat ('Bezosta') | 1,4,2-Benzodithiazine-1,1-dioxides | Stimulation of root growth | arkat-usa.orgarkat-usa.org |

| Barbarea arcuata | 1,4,2-Benzodithiazine-1,1-dioxides | Stimulation of root growth | arkat-usa.orgarkat-usa.org |

The precise mechanisms through which 1,4,2-benzodithiazine derivatives exert their plant growth regulatory effects are still under investigation. However, it is known that benzothiazine derivatives can have various biological activities in plants. Some benzothiazine compounds have been found to act as fungicides and can induce systemic resistance in plants, potentially by triggering the expression of defense-related genes. researchgate.net

The observed root growth stimulation by 1,4,2-benzodithiazine-1,1-dioxides suggests an interaction with plant hormonal pathways, possibly mimicking or influencing the action of auxins, which are key regulators of root development. arkat-usa.orgnih.gov The structural features of these synthetic compounds may allow them to bind to auxin receptors or interfere with auxin transport and signaling within the plant. Further research, including molecular docking studies and physiological experiments, is needed to elucidate the specific molecular targets and signaling cascades involved. nih.gov

The relationship between the chemical structure of 1,4,2-benzodithiazine derivatives and their plant growth regulatory activity is a critical area of study for the development of more potent and selective compounds. While a comprehensive structure-activity relationship (SAR) for this specific class of compounds is not yet fully established, some initial observations can be made.

Studies on related benzothiazole derivatives have shown that the nature and position of substituents on the benzothiazole ring can significantly influence their biological activity, including plant growth regulation. agriculturejournals.cz For 1,4,2-benzodithiazine-1,1-dioxides, the presence of the 1,1-dioxide group appears to be important for their growth-stimulating properties. arkat-usa.org

Furthermore, the substituents on the benzene ring of the benzodithiazine core likely play a role in modulating activity. For example, different substitution patterns on the aromatic ring could affect the molecule's solubility, stability, and ability to interact with biological targets within the plant. The development of a detailed SAR will require the synthesis and biological evaluation of a wider range of 1,4,2-benzodithiazine derivatives with systematic variations in their substitution patterns.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of heterocyclic compounds can be a complex endeavor, often requiring multiple steps and resulting in low yields. numberanalytics.com Future efforts should prioritize the development of more efficient, economical, and environmentally benign synthetic pathways to 8-Methyl-1,4,2-benzodithiazine and its derivatives.

Current methods for constructing the 1,4,2-benzodithiazine scaffold, such as the reaction of N-chlorosulfonyltrichloroacetimidoyl chloride with thiophenols or the copper-catalyzed cyclization of 2-iodobenzene sulfonamides with aryl-isothiocyanates, provide a solid foundation. arkat-usa.orgrsc.orgresearchgate.net However, there is considerable room for innovation. Future research could explore:

Catalyst Development : Investigating new catalysts, such as inexpensive and earth-abundant metals like nickel, could lead to more sustainable and cost-effective syntheses. rsc.org The goal would be to improve reaction efficiency and selectivity under milder conditions. numberanalytics.com

Green Chemistry Approaches : The principles of green chemistry should be central to the design of new synthetic routes. cnr.it This includes the use of safer solvents, minimizing waste generation, and developing one-pot reactions to reduce the number of purification steps. Exploring acceptorless dehydrogenative coupling or borrowing hydrogen approaches, which have been successful for other nitrogen heterocycles, could provide elegant and atom-economical pathways. rsc.org

Flow Chemistry : Implementing continuous-flow electrochemical synthesis could offer enhanced control over reaction parameters, improve safety, and allow for easier scalability, potentially providing almost quantitative yields without the need for electrolytes. rsc.org

In-depth Mechanistic Studies of Complex Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. numberanalytics.com For this compound, detailed mechanistic studies are needed to elucidate the precise pathways of its formation.

For instance, the proposed mechanism for the formation of 4H-1,3,2-benzodithiazin-4-imine 1,1-dioxides involves the generation of an iminosulfenyl iodide intermediate followed by intramolecular nucleophilic attack. clockss.org Similarly, copper-catalyzed reactions are thought to proceed through specific cyclization pathways. rsc.org Future research should aim to:

Verify Proposed Pathways : Employ a combination of experimental techniques (e.g., kinetic analysis, isotope labeling) and computational modeling to confirm or refine these proposed mechanisms.

Identify Key Intermediates : Isolate and characterize reaction intermediates and transition states to gain a complete picture of the reaction coordinate. numberanalytics.com

Substituent Effects : Systematically investigate how the position and electronic nature of substituents on the benzene (B151609) ring, such as the methyl group in this compound, influence reaction rates and regioselectivity.

Advanced Characterization of Transient Species

Many chemical reactions proceed through highly reactive, short-lived intermediates that are difficult to detect. The advanced characterization of these transient species is a significant challenge but offers profound mechanistic insights. numberanalytics.com

In the synthesis of benzodithiazine derivatives, intermediates such as iminosulfenyl iodides have been postulated. clockss.org The direct observation and characterization of such species are critical future goals. This can be achieved through the application of sophisticated analytical techniques, including:

Advanced Mass Spectrometry : High-resolution mass spectrometry techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) can provide precise elemental compositions, enabling the identification of transient species and complex molecules in reaction mixtures. numberanalytics.comifpenergiesnouvelles.fr

Time-Resolved Spectroscopy : Techniques such as flash photolysis coupled with UV-Vis or infrared spectroscopy can be used to study the kinetics and spectra of short-lived intermediates.

Rapid-Injection NMR : The use of specialized rapid-injection NMR (RI-NMR) apparatus has proven successful in identifying and structurally characterizing fleeting intermediates in other complex catalytic cycles, a technique that could be applied to benzodithiazine synthesis. illinois.edu

Predictive Modeling for Chemical Design and Reactivity

Computational chemistry has become an indispensable tool for modern chemical research, allowing scientists to predict molecular properties and reactivity, thereby guiding experimental design. numberanalytics.com For this compound, predictive modeling offers a powerful approach to accelerate the discovery of new derivatives with desired functionalities.

Future research should leverage computational tools in several ways:

Quantum Mechanical Calculations : Methods like Density Functional Theory (DFT) can be used to predict the electronic structure, stability, and reactivity of this compound and its derivatives. numberanalytics.com This can help in understanding reaction mechanisms and predicting the site selectivity of functionalization reactions. nih.gov

Quantitative Structure-Property Relationship (QSPR) : QSPR models can be developed to establish a mathematical relationship between the molecular structure of benzodithiazine derivatives and their physicochemical properties. nih.gov Such models could predict properties like solubility or electronic characteristics for newly designed compounds.

Machine Learning and AI : As more data becomes available, machine learning algorithms can be trained to predict synthetic routes for novel heterocycles, overcoming challenges associated with low data availability for specific ring systems. numberanalytics.comchemrxiv.org This could significantly streamline the process of designing and synthesizing new this compound analogues.

| Future Research Area | Key Objectives | Potential Techniques & Methodologies |

| Novel Synthesis | Develop efficient, sustainable, and scalable routes. | Green catalysts (e.g., Nickel), one-pot reactions, continuous-flow synthesis. |

| Mechanistic Studies | Elucidate reaction pathways and identify key intermediates. | Kinetic analysis, isotope labeling, Density Functional Theory (DFT). |

| Transient Species | Directly observe and characterize short-lived intermediates. | Rapid-Injection NMR, FT-ICR Mass Spectrometry, time-resolved spectroscopy. |

| Predictive Modeling | Design new derivatives with targeted properties. | Quantitative Structure-Property Relationship (QSPR), Machine Learning, AI. |

| New Applications | Explore utility in materials science. | Synthesis of polymers, study of conductive/magnetic properties, coordination chemistry. |

Exploration of New Non-Biological Applications

While much of the research on benzodithiazines has been driven by their interesting biological activities, the unique structural and electronic properties of sulfur-nitrogen heterocycles suggest their potential in non-biological contexts, particularly in materials science. researchgate.netnih.govresearchgate.net The family of sulfur-nitrogen heterocycles includes highly stable aromatic compounds with physicochemical properties relevant to the design of molecular conductors and magnets. mdpi.comresearchgate.net

Future research on this compound should therefore expand beyond its biological profile to investigate its potential as a building block for advanced materials. Key areas for exploration include:

Conductive Materials : Investigating the electronic properties of polymers or oligomers derived from this compound. The sulfur and nitrogen atoms could facilitate pi-stacking and charge transport, making them candidates for organic semiconductors.

Coordination Chemistry : Exploring the use of this compound and its functionalized derivatives as ligands for metal complexes. The resulting coordination compounds could have interesting catalytic, magnetic, or optical properties.

Functional Dyes : Modifying the benzodithiazine core to create novel chromophores for use as functional dyes in applications such as sensors or photovoltaics.

By systematically pursuing these research directions, the scientific community can build upon the existing knowledge of this compound, transforming it from a compound of academic interest into a versatile scaffold for a wide range of scientific and technological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.